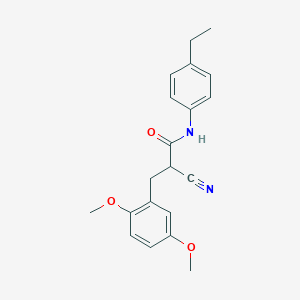

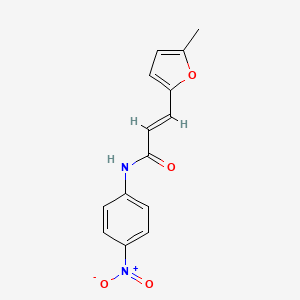

![molecular formula C18H21N5O2 B2784963 9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847246-35-9](/img/structure/B2784963.png)

9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , also known by its chemical name Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one , is a heterocyclic compound. Its molecular formula is C10H12O , and it has a molecular weight of approximately 148.2 g/mol . The compound exhibits interesting pharmacological properties and has been investigated for various applications.

Synthesis Analysis

The synthesis of this compound involves the condensation of appropriate precursors. While I don’t have specific synthetic details for this compound, it likely follows established methods for pyrimidine ring formation. Researchers have explored various synthetic routes to access similar pyrimidines, including cyclization reactions and functional group transformations. Further studies are needed to elucidate the most efficient and scalable synthetic route for this specific compound .

Molecular Structure Analysis

The molecular structure of This compound consists of a fused pyrimido[2,1-f]purine core. The presence of the dimethylphenyl group and the tetrahydropyrimidine ring contributes to its unique properties. Researchers have likely characterized its structure using techniques such as nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry .

Mécanisme D'action

Target of Action

F3235-0457, also known as MK-0457 , is a small molecule inhibitor of the Aurora kinase family . Its primary targets include wild type and T315I BCR/ABL and FLT-3 . These targets play crucial roles in cell proliferation and survival, particularly in the context of leukemia .

Mode of Action

MK-0457 interacts with its targets by binding to the ATP-binding site of the kinases, thereby inhibiting their activity . This inhibition leads to a reduction in BCR/ABL phosphorylation, a key event in the activation of downstream signaling pathways that promote cell survival and proliferation . The compound has shown activity in preclinical models of solid tumors and FLT-3 driven leukemia .

Biochemical Pathways

The inhibition of Aurora kinases and BCR/ABL by MK-0457 affects several biochemical pathways. It induces apoptosis in BCR/ABL positive cells, including those with the T315I mutation . This is evidenced by the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), key players in the apoptotic pathway .

Pharmacokinetics

Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion . These properties significantly impact a drug’s efficacy and safety profile.

Result of Action

The molecular and cellular effects of MK-0457’s action include the induction of apoptosis in BCR/ABL positive cells, including those with the T315I mutation . This is evidenced by the activation of caspase 3 and poly (ADP-ribose) polymerase (PARP), key players in the apoptotic pathway . Additionally, the compound reduces BCR/ABL phosphorylation, a key event in the activation of downstream signaling pathways that promote cell survival and proliferation .

Propriétés

IUPAC Name |

9-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-11-8-12(2)10-13(9-11)22-6-5-7-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h8-10H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHBPDOOEGEKIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2784880.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2784886.png)

![2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2784887.png)

![methyl 8-oxo-6-(phenoxymethyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2784893.png)

![N-[2-(2-nitroethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2784897.png)

![ETHYL 2-METHYL-5-[N-(PHENOXYCARBONYL)4-CHLORO-3-NITROBENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2784900.png)

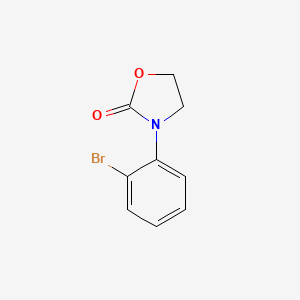

![N-(2-phenylethyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2784901.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2784903.png)